molecular formula C6H8OS B13871497 2-Methoxy-4-methylthiophene

2-Methoxy-4-methylthiophene

Cat. No.: B13871497
M. Wt: 128.19 g/mol
InChI Key: BDPVOCHKMZMWKM-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing one sulfur atom The presence of a methoxy group at the second position and a methyl group at the fourth position distinguishes this compound from other thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylthiophene typically involves the introduction of methoxy and methyl groups onto the thiophene ring. One common method is the methylation of 2-methoxythiophene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the methoxy and methyl groups onto the thiophene ring in a controlled manner .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylthiophene undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of electron-donating groups (methoxy and methyl) makes the thiophene ring more reactive towards electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: Nitric acid in the presence of sulfuric acid.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation; stronger oxidizing agents like potassium permanganate for sulfone formation.

Major Products:

    Halogenated Derivatives: 2-Chloro-4-methylthiophene, 2-Bromo-4-methylthiophene.

    Nitrated Derivatives: 2-Nitro-4-methylthiophene.

    Oxidized Products: this compound sulfoxide, this compound sulfone.

Scientific Research Applications

2-Methoxy-4-methylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . In materials science, its role in organic semiconductors involves the delocalization of π-electrons, which enhances electrical conductivity .

Comparison with Similar Compounds

    2-Methoxythiophene: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.

    4-Methylthiophene: Lacks the methoxy group at the second position, leading to variations in chemical behavior.

    2,5-Dimethoxythiophene: Contains methoxy groups at both the second and fifth positions, offering unique electronic properties.

Uniqueness: The electron-donating effects of these groups make it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

2-methoxy-4-methylthiophene

InChI

InChI=1S/C6H8OS/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3

InChI Key

BDPVOCHKMZMWKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)OC

Origin of Product

United States

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